molecular formula C16H17F2N5OS B4350045 5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350045
M. Wt: 365.4 g/mol
InChI Key: OTXURHHUKSPMLI-UHFFFAOYSA-N
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Description

5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrazole and isopropyl groups. The difluoromethyl and sulfanyl groups are then added under specific reaction conditions to achieve the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and therapeutic uses.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrido[2,3-d]pyrimidin-4(1H)-one core is known to interact with enzymes and receptors, potentially modulating their activity. The difluoromethyl and sulfanyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. These compounds may have varying biological activities and properties. The unique combination of the difluoromethyl, pyrazole, isopropyl, and sulfanyl groups in 5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

IUPAC Name

5-(difluoromethyl)-7-(1-ethylpyrazol-4-yl)-1-propan-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5OS/c1-4-22-7-9(6-19-22)11-5-10(13(17)18)12-14(20-11)23(8(2)3)16(25)21-15(12)24/h5-8,13H,4H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXURHHUKSPMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
5-(DIFLUOROMETHYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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